2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Description
2,4-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a chemical compound characterized by its pyridine ring structure with two chlorine atoms at positions 2 and 4, a methoxy group, and a methyl group attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)6-5(9)3-4-11-7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLSGIVAKSNROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CN=C1Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206389 | |
| Record name | 3-Pyridinecarboxamide, 2,4-dichloro-N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446786-37-3 | |
| Record name | 3-Pyridinecarboxamide, 2,4-dichloro-N-methoxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxamide, 2,4-dichloro-N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the starting material.
Chlorination: The pyridine ring is chlorinated at positions 2 and 4 using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The resulting dichloropyridine-3-carboxylic acid is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Methoxylation: Finally, the N-methyl group is converted to N-methoxy-N-methyl using methoxyamine under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted pyridines with different functional groups.
Scientific Research Applications
2,4-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2,4-Dichloropyridine-3-carboxylic acid: Similar structure but lacks the methoxy and methyl groups.
N-Methyl-N-methoxy-pyridine-3-carboxamide: Similar but without chlorine atoms.
2,4-Dichloro-N-methylpyridine-3-carboxamide: Similar but lacks the methoxy group.
Uniqueness: 2,4-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is unique due to the presence of both chlorine atoms and the methoxy group, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
2,4-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide (CAS No. 1446786-37-3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-cancer properties and enzyme inhibition, making it a subject of interest for further research.
Chemical Structure
The chemical structure of this compound is characterized by:
- Two chlorine atoms at the 2 and 4 positions on the pyridine ring.
- A methoxy group attached to the nitrogen atom.
- A methyl group also attached to the nitrogen atom.
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, which can lead to therapeutic effects in different biological systems.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, it has been shown to exhibit moderate to potent inhibitory effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) indicates that modifications in the chemical structure can significantly enhance its antitumor efficacy.
Table 1: Antitumor Activity Against Various Cell Lines
| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|
| 2,4-Dichloro... | 5.82 | 4.33 | 3.22 |
| Golvatinib | 8.14 | 15.17 | 16.91 |
This table illustrates that this compound shows competitive potency compared to established drugs like Golvatinib in inhibiting cancer cell proliferation.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has been reported to inhibit certain kinases involved in tumor growth and proliferation, thus providing a mechanism for its anticancer effects. The binding affinity and specificity for these enzymes are critical for its therapeutic application.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that varying concentrations of the compound resulted in dose-dependent inhibition of cancer cell growth. The results suggest that further optimization of the chemical structure could enhance its potency and selectivity.
- Molecular Docking Studies : Computational studies using molecular docking simulations have been employed to predict the binding interactions between the compound and target proteins such as c-Met kinase. These studies help elucidate the mechanism by which the compound exerts its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
